molecular formula C14H20N4O3 B613232 L-Bame CAS No. 125735-14-0

L-Bame

Cat. No.: B613232
CAS No.: 125735-14-0
M. Wt: 292.34
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Description

L-Bame, also known as N-benzoyl-L-arginine methyl ester hydrochloride, is a derivative of the amino acid L-arginine. It is commonly used in biochemical research and has applications in various fields including chemistry, biology, and medicine. The compound has a molecular formula of C15H22N4O6 and a molecular weight of 354.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Bame can be synthesized through the esterification of N-benzoyl-L-arginine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

L-Bame undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Bame is widely used in scientific research due to its ability to act as a substrate for various enzymes. Some of its applications include:

Mechanism of Action

L-Bame exerts its effects primarily through its interaction with enzymes. It acts as a substrate for proteolytic enzymes, which cleave the ester bond to release N-benzoyl-L-arginine. This interaction is crucial for studying the kinetics and specificity of various enzymes. The molecular targets include proteases and peptidases, and the pathways involved are related to protein degradation and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-L-arginine ethyl ester hydrochloride
  • N-benzoyl-L-arginine amide hydrochloride
  • N-benzoyl-L-lysine methyl ester hydrochloride

Uniqueness

L-Bame is unique due to its specific ester bond, which makes it a preferred substrate for certain enzymes. Its methyl ester group provides distinct reactivity compared to other similar compounds with different ester or amide groups. This uniqueness allows for specific applications in enzyme studies and biochemical assays .

Properties

IUPAC Name

methyl 2-benzamido-5-(diaminomethylideneamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOMIKSYDXLMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10331-71-2
Record name N2-Benzoylarginine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10331-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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